molecular formula C9H7F3N2O B13025214 (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol

(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol

Cat. No.: B13025214
M. Wt: 216.16 g/mol
InChI Key: JIRJYPQQUVJIOP-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine ring system, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the reaction of 5-(Trifluoromethyl)pyridine with methanol under suitable reaction conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent and catalyst in organic synthesis, particularly in fluorination reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to the presence of both the trifluoromethyl group and the pyrrolo[2,3-B]pyridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-5-2-7(4-15)14-8(5)13-3-6/h1-3,15H,4H2,(H,13,14)

InChI Key

JIRJYPQQUVJIOP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(F)(F)F)CO

Origin of Product

United States

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